![molecular formula C₃₅H₃₈O₆ B1139943 Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside CAS No. 61330-62-9](/img/structure/B1139943.png)
Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside
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Overview
Description
“Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside” is a highly esteemed compound extensively employed across the biomedical sector . It assumes paramount importance as a fundamental constituent in the assembly of glycoconjugates owing to its meticulous chemical configuration and inherent characteristics .
Synthesis Analysis
The synthesis of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” involves manipulating only one type of a protecting group for a given substrate . The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride .
Molecular Structure Analysis
The molecular formula of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is C35H38O6 . It has an average mass of 554.673 Da and a monoisotopic mass of 554.266846 Da .
Chemical Reactions Analysis
The benzyl groups of methyl 2,3,4,6-tetra-O-benzyl-alpha-d-glucopyranoside were cleaved in the order of 6-O-Bn>3-O-Bn>4-O-Bn>2-O-Bn under acid-mediated conditions in acetic anhydride . This order is a correction of that previously reported .
Physical And Chemical Properties Analysis
“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” has a density of 1.187g/cm3 . Its boiling point is 656.857ºC at 760 mmHg . The compound has a flash point of 247.964ºC .
Scientific Research Applications
Glycosylation Reactions
Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside: is primarily used in glycosylation reactions, which are crucial for synthesizing complex carbohydrates . This process involves the attachment of a sugar molecule to another molecule, which can be another sugar, a protein, or a lipid. The compound serves as a glycosyl donor in the formation of glycosidic bonds, enabling the synthesis of diverse glycoconjugates.
Synthesis of Pharmaceutical Intermediates
The compound is an important intermediate in the synthesis of various pharmaceutical agents . Its protected form allows for selective deprotection and modification, which is essential for constructing the intricate molecular architecture of active pharmaceutical ingredients.
Carbohydrate-Based Drug Development
Due to its complex structure, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used in the development of carbohydrate-based drugs . These drugs play a significant role in targeting specific biological pathways and are used in the treatment of a wide range of diseases, including cancer and infectious diseases.
Research on Glycoconjugate Vaccines
This compound is utilized in the research and development of glycoconjugate vaccines . These vaccines work by linking a weak antigen to a strong antigen, thereby eliciting a more robust immune response. The compound’s ability to form stable glycosidic linkages is essential in this application.
Study of Carbohydrate-Protein Interactions
In biochemical research, Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside is used to study carbohydrate-protein interactions . These interactions are fundamental to many biological processes, including cell signaling and immune response. The compound can be used to mimic the structure of natural carbohydrates in these interactions.
Material Science and Nanotechnology
The compound’s structural features make it suitable for applications in material science and nanotechnology . It can be used to modify surfaces or create carbohydrate-based materials with specific properties, such as biocompatibility or targeted drug delivery capabilities.
Mechanism of Action
The mechanism of action of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” is not explicitly mentioned in the search results. However, it is known that the compound plays a crucial role in the assembly of glycoconjugates .
Future Directions
The future directions of “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside” are not explicitly mentioned in the search results. However, given its importance in the biomedical sector and its role in the assembly of glycoconjugates , it can be inferred that further research and development in this area could lead to significant advancements in biomedical applications.
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-VABIIVNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside |
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